molecular formula C17H16ClFN2O4S B2626009 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide CAS No. 946344-37-2

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2626009
CAS No.: 946344-37-2
M. Wt: 398.83
InChI Key: ZRBMKTPJPKQULL-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

  • Formation of the Isothiazolidinyl Group: : The isothiazolidinyl group is synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. This step requires controlled temperature and pH conditions to ensure the formation of the desired dioxidoisothiazolidinyl moiety.

  • Phenoxy Acetamide Formation: : The final step involves the coupling of the chloro-substituted isothiazolidinyl compound with 4-fluorophenoxyacetic acid. This step typically employs a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, leveraging its unique chemical structure to target specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(4-fluorophenoxy)acetamide: Lacks the isothiazolidinyl group, resulting in different chemical properties and biological activities.

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but without the fluorophenoxy group, affecting its reactivity and applications.

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide:

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of both the dioxidoisothiazolidinyl and fluorophenoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c18-15-7-4-13(10-16(15)21-8-1-9-26(21,23)24)20-17(22)11-25-14-5-2-12(19)3-6-14/h2-7,10H,1,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBMKTPJPKQULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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